![molecular formula C10H12O3 B2587872 (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one CAS No. 93379-07-8](/img/structure/B2587872.png)
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
“(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C10H12O3 . It is a natural product found in Pleurotus pulmonarius . The molecular weight of this compound is 180.20 g/mol .
Molecular Structure Analysis
The molecular structure of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3
. This compound has one undefined atom stereocenter .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” include a molecular weight of 180.20 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Synthesis and Structural Analysis
- The condensation reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol led to a compound exhibiting disorder in the crystal structure and forming infinite chains through C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).
- A study on the synthesis and antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their lower biological activity compared to certain beta blockers, emphasizing their intermediate role in producing biologically active compounds (Čižmáriková et al., 2020).
Antimicrobial and Antioxidant Properties
- Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, underlining the potential of such derivatives in medical applications (Nagamani et al., 2018).
Environmental and Biological Metabolism
- The hyper lignin-degrading fungus Phanerochaete sordida YK-624 metabolizes bisphenol A to less toxic methylated metabolites under non-ligninolytic conditions, demonstrating a potential pathway for environmental detoxification (Wang et al., 2013).
Catalysts and Chemical Reactions
- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, catalyzed by a specific complex, results in high enantioselectivity, indicating the importance of such catalysts in producing optically active compounds (Ohkuma et al., 2007).
Potential Anticancer Activity
- A study on the wood of Millettia leucantha led to the isolation of a new phenolic compound with strong cytotoxicity against tumor cell lines, suggesting its potential in anticancer research (Rayanil et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 1-Propanone, 1-(4-methoxyphenyl)-, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes . In case of contact, wash thoroughly with soap and water .
properties
IUPAC Name |
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROJNGJJKJMDO-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |
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